3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Description
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H14F3N | |
| Molecular Weight | 229.24 g/mol | |
| PubChem CID | 62353763 | |
| InChI Key | JJMQOZZOHMTPEG-UHFFFAOYSA-N | |
| CAS Registry Number | 1248089-24-8 |
The conformational flexibility of the pyrrolidine ring contributes to the overall three-dimensional structure of the molecule. Unlike rigid aromatic systems, the pyrrolidine ring can adopt various puckered conformations, with the envelope and twist conformations being most common. The presence of the bulky trifluoromethylphenyl substituent at the 3-position influences the preferred conformational states by introducing steric constraints that favor specific ring conformations.
Properties
IUPAC Name |
3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMQOZZOHMTPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248089-24-8 | |
| Record name | 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of Alkylating Agents
One common strategy involves preparing alkylating reagents such as 2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone, which can be synthesized by acylation of 4-(trifluoromethyl)aniline with 2-chloroacetyl chloride under controlled temperature (0 °C) in a biphasic system of dichloromethane and aqueous sodium hydroxide solution.
Alkylation Reaction
The alkylation of pyrrolidine or its derivatives with these alkylating agents is conducted under biphasic conditions using dry acetone as solvent, potassium carbonate as base, and a catalytic amount of potassium iodide to facilitate the reaction. The reaction is typically carried out at 60 °C, and progress is monitored by HPLC. Yields reported range from 44% to 78% depending on substrate and conditions.
Organometallic Approaches: Grignard Reagent Addition to Pyrrolidine Derivatives
A more advanced method involves the use of trifluoromethyl-substituted aryl Grignard reagents reacting with protected pyrrolidine derivatives:
Grignard Reagent Formation: Magnesium powder is activated by iodine and reacted with 4-bromo-(trifluoromethyl)benzene in dry diethyl ether or tetrahydrofuran (THF) under reflux conditions to form the arylmagnesium bromide. This step requires careful temperature control due to the exothermic nature of trifluoromethyl aryl Grignard formation.
Addition to Pyrrolidine Derivative: The Grignard reagent is then reacted with a protected pyrrolidine derivative such as an L-proline ethyl ester derivative at low temperatures (0 °C), stirring overnight to ensure complete reaction. The mixture is subsequently quenched with saturated ammonium chloride solution, and the product is isolated by extraction and purification, often crystallization or sublimation.
This method yields high purity products with yields up to 94%, confirmed by NMR, IR, and elemental analysis.
Summary of Preparation Methods and Key Data
Analytical and Characterization Insights
NMR Spectroscopy: Detailed 1H, 13C, and 19F NMR spectra confirm the presence of the trifluoromethyl group, the methyl substitution on the pyrrolidine ring, and the aromatic protons. Coupling constants and chemical shifts are consistent with the expected structure.
IR Spectroscopy: Characteristic absorption bands include C=O stretches (where esters or protected intermediates are involved), aromatic C-H, and CF3 group vibrations.
Mass Spectrometry: LC/MS and triple quadrupole mass spectrometry confirm molecular weights and purity.
Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and assess product purity, often achieving >95% purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine". However, the search results do provide some relevant information that can be used to infer potential applications.
Basic Information
this compound has the molecular formula and a molecular weight of 229.24 g/mol . It is also known by other names such as 1248089-24-8, AKOS011639022, EN300-171051, and F1913-0409 .
Potential Applications (Inferred)
While specific applications for this compound are not available in the search results, we can infer potential applications based on the presence of a trifluoromethyl group and a pyrrolidine moiety:
- Pharmaceutical Chemistry: The trifluoromethyl group () is known for its strong electron-withdrawing nature, broad hydrophobic domain, and inert carbon-fluorine linkages, making it valuable in therapeutic candidates . The presence of a group can increase a molecule's potency for inhibiting 5-hydroxytryptamine (5-HT) uptake . Fluoxetine, a drug containing a trifluoromethyl group, is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive-compulsive disorder .
- Reagent in Chemical Synthesis: The trifluoromethyl group can be introduced into organic compounds using reagents like trifluoromethylsilane, sodium trifluoroacetate, and sodium trifluoromethanesulfinate . The trifluoromethyl group is involved in various chemical reactions such as coupling, nucleophilic, and electrophilic reactions .
- Ligand in Catalysis: It may function as a ligand or precursor in gold-catalyzed reactions, particularly in N-acyliminium ion chemistry .
Related Compounds
Other related compounds and their potential applications include:
- 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol: The search results list this compound, which suggests it is a related structure that may have its own distinct applications .
- 3-(3-(Trifluoromethyl)phenyl)pyrrolidine: This compound is another related structure, indicating the importance of the position of the trifluoromethyl group on the phenyl ring .
General Information on Similar Compounds
Mechanism of Action
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is compared with other similar compounds, such as 3-Methyl-3-(4-methylphenyl)pyrrolidine and 3-Methyl-3-(4-chlorophenyl)pyrrolidine. The presence of the trifluoromethyl group distinguishes it from these compounds, providing unique chemical and physical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine Derivatives
The trifluoromethylphenyl group is a common pharmacophore in bioactive molecules. Key structural analogs include:
Key Observations :
- Functional Groups: Ester-containing derivatives (e.g., trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate) exhibit improved solubility but reduced metabolic stability compared to the non-esterified target compound .
Functional Analogues in Drug Discovery
Antiparasitic Agents: Pyridine derivatives like UDO and UDD (CYP51 inhibitors) share the 4-(trifluoromethyl)phenyl group but incorporate pyridine rings instead of pyrrolidine. These compounds demonstrate superior antiparasitic activity against Trypanosoma cruzi compared to pyrrolidine-based analogs, likely due to enhanced π-π stacking with enzyme active sites .
Anticancer Agents: The flavonoid derivative LZ-205 integrates a 4-(trifluoromethyl)phenyl-pyrrolidine moiety into a chromenone scaffold. While LZ-205 shows potent antitumor activity, its complex structure increases synthetic complexity compared to the simpler target compound .
Herbicidal Activity: Compounds with 4-(trifluoromethyl)phenyl substituents (e.g., 4-chlorobenzyl or 3,4,5-trimethoxyphenyl analogs) exhibit moderate herbicidal effects against rape but weak activity against barnyard grass.
Biological Activity
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl phenyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
1. Anticonvulsant Activity
Research has demonstrated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant properties. In a study focusing on N-[(4-arylpiperazin-1-yl)-alkyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-diones, the most active compound showed an effective dose (ED50) of 20.78 mg/kg in oral administration to rats . This suggests that modifications to the pyrrolidine structure can significantly enhance anticonvulsant efficacy.
3. Neuropharmacological Effects
The compound's structural features indicate possible interactions with neurotransmitter systems. Compounds similar to this compound have been studied for their effects on serotonin uptake inhibition . This interaction could position the compound as a candidate for further investigation in neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrrolidine derivatives:
- Anticonvulsant Studies : The synthesis and evaluation of various pyrrolidine derivatives indicated promising anticonvulsant activity, particularly in structures similar to this compound. Notably, the compound N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione showed significant efficacy in animal models .
- Neurotoxicity Assessment : In assessing neurotoxicity, compounds were tested using the rotorod test, which indicated that many pyrrolidine derivatives exhibited low toxicity profiles while maintaining efficacy in seizure models .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting trifluoromethyl-substituted aryl halides with pyrrolidine derivatives under palladium catalysis (e.g., Suzuki-Miyaura coupling) is a common approach. Yield optimization involves adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and using Design of Experiments (DoE) to minimize trial-and-error . Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency and reduce side products .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB to resolve enantiomers, especially if the pyrrolidine ring contains stereocenters. Purity analysis should combine LC-MS (for molecular weight confirmation) and ¹⁹F NMR (to verify trifluoromethyl group integrity). Differential Scanning Calorimetry (DSC) can assess crystallinity and polymorphic forms .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition using fluorescence polarization) and cell-based viability assays (MTT or resazurin reduction). For neuroactive potential, use calcium flux assays in neuronal cell lines. Always include positive controls (e.g., known kinase inhibitors for kinase targets) and validate results across multiple replicates to address variability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum mechanical calculations (DFT) to map electrostatic potentials and identify sites for functionalization. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like GPCRs or kinases. Machine learning models trained on existing SAR data can prioritize derivatives with optimal logP, polar surface area, and ADMET profiles .
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorescence interference in high-throughput screens) or cellular context (primary vs. immortalized cells). Use orthogonal assays (SPR for binding affinity, Western blot for target modulation) and meta-analysis to identify outliers. Statistical tools like Bland-Altman plots or hierarchical clustering can harmonize datasets .
Q. How can reaction scalability be achieved without compromising enantiomeric excess?
- Methodological Answer : Transition from batch to continuous-flow systems with immobilized chiral catalysts (e.g., Pd@MOFs for asymmetric hydrogenation). Monitor enantioselectivity in real-time using inline FTIR or Raman spectroscopy. For workup, employ membrane-based separations (nanofiltration) to isolate enantiomers .
Q. What advanced techniques elucidate the compound’s metabolic stability and toxicity?
- Methodological Answer : Use hepatocyte microsomal assays (human/rat) with LC-HRMS to identify phase I/II metabolites. For neurotoxicity, leverage iPSC-derived neurons and high-content imaging (e.g., mitochondrial membrane potential assays). Predictive toxicology tools like ProTox-II or Derek Nexus can flag structural alerts (e.g., pyrrolidine ring oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
